Product packaging for Benzoate Ionophore I(Cat. No.:CAS No. 227092-22-0)

Benzoate Ionophore I

Cat. No.: B1512898
CAS No.: 227092-22-0
M. Wt: 1650.6 g/mol
InChI Key: DGWPXUIFCNZAMC-UHFFFAOYSA-N
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Description

Definition and Classification of Ionophores

Ionophores are molecules that reversibly bind ions and transport them across hydrophobic barriers such as lipid bilayers. slideshare.net They achieve this by enveloping the charged ion, shielding it from the nonpolar interior of the membrane. tocris.comnih.gov Ionophores are broadly categorized into two main classes based on their mechanism of action: mobile carrier ionophores and channel-forming ionophores. tocris.comnih.govslideshare.net

Mobile carrier ionophores are molecules that physically bind to a specific ion, forming a complex that can diffuse across the lipid membrane. agscientific.com Once the complex reaches the other side, it releases the ion and the carrier can then return to the original side to transport another ion. bris.ac.uk A key characteristic of mobile carriers is that their transport capacity is significantly reduced at low temperatures, where the fluidity of the membrane is decreased. agscientific.com Valinomycin, an ionophore that selectively transports potassium ions, is a classic example of a mobile carrier. agscientific.comslideshare.net

In contrast, channel-forming ionophores create a hydrophilic pore or channel through the membrane, allowing ions to pass through. agscientific.comslideshare.net These channels can be selective for specific ions based on size and charge. agscientific.com Unlike mobile carriers, channel-formers can maintain their ion transport function even at low temperatures. agscientific.com A single channel-forming ionophore can transport a significantly larger number of ions across the membrane in a given time compared to a single mobile carrier molecule. agscientific.com Gramicidin A, which forms channels for the passage of monovalent cations, is a well-known example of a channel-forming ionophore. slideshare.net

Significance of Anion Recognition and Transport

The study of how molecules recognize and transport negatively charged ions, or anions, is a rapidly growing and significant area within chemistry. bris.ac.uktaylorfrancis.com

Anion recognition is a cornerstone of supramolecular chemistry, the study of chemical systems made up of a discrete number of assembled molecular subunits. taylorfrancis.com The design of synthetic receptors that can selectively bind to specific anions is a major focus. taylorfrancis.com This field explores the non-covalent interactions, such as hydrogen bonds and electrostatic interactions, that govern the binding of a host molecule (the receptor) to a guest molecule (the anion). eurekaselect.comacs.org The development of receptors with high affinity and selectivity for particular anions is a significant challenge due to the varied sizes, shapes, and high hydration energies of anions. eurekaselect.com

The ability to selectively recognize and transport anions has profound implications for both analytical chemistry and chemical biology. In analytical chemistry, anion-selective receptors are the basis for the development of sensors that can detect and quantify specific anions in various samples. eurekaselect.comacs.org These sensors are crucial for environmental monitoring (e.g., detecting nitrate (B79036) and phosphate (B84403) in waterways) and in medical diagnostics. acs.orgopenaccessgovernment.org

In chemical biology, the transport of anions across cell membranes is a vital biological process. bris.ac.uk Malfunctions in natural anion transport systems are linked to several diseases. bris.ac.ukbris.ac.uk Therefore, synthetic anion transporters are being investigated as potential therapeutic agents to restore normal anion flow. bris.ac.uk

Overview of Benzoate (B1203000) Ionophore I and Benzoate-Selective Receptors

Benzoate Ionophore I is a specific type of ionophore designed to selectively bind and transport benzoate anions. sigmaaldrich.com It falls under the broader category of benzoate-selective receptors, which are molecules engineered to recognize and interact with the benzoate anion. doria.fi The development of such receptors is driven by the need for accurate determination of benzoate in various applications, including food analysis. sigmaaldrich.comdoria.fi

The selectivity of these receptors for benzoate over other anions is a critical aspect of their function. doria.fi For instance, some receptors show good selectivity for benzoate while also having some affinity for structurally similar anions like salicylate (B1505791). doria.fi The design of these receptors often involves creating a molecular cavity or binding site that is complementary in size, shape, and chemical properties to the benzoate anion. doria.fi

Table 1: Properties of this compound

Property Value
CAS Number 227092-22-0 chemsrc.comchemsrc.com
Molecular Formula C28H20O8-4 nih.gov
Molecular Weight 484.5 g/mol nih.gov

Table 2: Applications of Benzoate-Selective Receptors

Application Area Description
Food Analysis Used in ion-selective electrodes for the direct determination of benzoate in food samples. sigmaaldrich.com
Environmental Monitoring Can be adapted for detecting various carboxylates in environmental samples. mdpi.com
Chemical Research Serve as tools to study anion binding and transport mechanisms. researchgate.net

Historical Context of Benzoate Recognition Chemistry

The recognition of benzoate, the conjugate base of benzoic acid, has been a subject of interest in chemistry for a considerable time. Benzoic acid and its salts are widely used as preservatives in food, beverages, and pharmaceuticals due to their ability to inhibit the growth of bacteria, molds, and yeasts. acs.orgatamanchemicals.com The earliest methods for its detection and quantification were primarily based on chromatographic techniques. doria.fi

The development of ion-selective electrodes (ISEs) offered a new avenue for the direct and real-time measurement of ion activities in various samples. mdpi.com This spurred research into creating synthetic receptors, or ionophores, with high selectivity for specific anions, including benzoate. beilstein-journals.org Early research in the field of anion recognition chemistry laid the groundwork for the design of molecules capable of selectively binding carboxylates. beilstein-journals.org The challenge has been to develop ionophores that can effectively discriminate benzoate from other structurally similar anions often present in complex matrices. mdpi.com

Rationale for Dedicated Benzoate Ionophore Research

The widespread use of benzoates as preservatives necessitates reliable and efficient methods for their monitoring to ensure compliance with regulatory limits in food and pharmaceutical products. atamanchemicals.comdoria.fi While traditional analytical methods are effective, they can be time-consuming and require extensive sample preparation. doria.fi Ion-selective electrodes based on dedicated benzoate ionophores offer a simpler, faster, and often more cost-effective alternative for direct measurement. doria.fisigmaaldrich.com

Furthermore, the study of benzoate recognition contributes to the broader field of supramolecular chemistry, providing insights into the principles of molecular recognition and host-guest interactions. rsc.org The development of highly selective benzoate ionophores is driven by the need for improved sensor performance, including lower detection limits, wider linear ranges, and enhanced selectivity against interfering ions commonly found in real-world samples. mdpi.comresearchgate.net Research in this area aims to create robust and reliable sensors for a variety of applications, from quality control in the food industry to environmental monitoring. beilstein-journals.orgmdpi.com

Detailed Research Findings on this compound

This compound is a specific macrocyclic polyamine that has been utilized in the construction of benzoate-selective electrodes. sigmaaldrich.com Its chemical structure and properties are tailored for the selective binding of the benzoate anion.

Table 1: Properties of this compound

PropertyValueReference
CAS Number 227092-22-0 canbipharm.comlookchem.com
Molecular Formula C100H184N12O6 canbipharm.comlookchem.com
Molecular Weight 1650.61 g/mol canbipharm.com

Research has demonstrated the successful application of this compound in solvent polymeric membranes for use in benzoate-selective electrodes. sigmaaldrich.com These electrodes are designed for the direct determination of benzoate in various samples, including food products. sigmaaldrich.com The performance of these sensors is critically dependent on the composition of the membrane in which the ionophore is embedded.

Table 2: Recommended Membrane Composition for a Benzoate-Selective Electrode

ComponentWeight PercentageReference
This compound 1.0% sigmaaldrich.com
Tridodecylmethylammonium chloride 0.18% sigmaaldrich.com

The inclusion of additives like tridodecylmethylammonium chloride can significantly influence the electrode's characteristics, such as the slope of its linear response. sigmaaldrich.com For instance, one study reported a slope of -45 mV/decade for a membrane without the additive, which changed to -105 mV/decade with the additive present. sigmaaldrich.com

The development of such ionophores is a multi-step process that often begins with computational studies to predict binding affinities, followed by synthesis and characterization, and finally incorporation into sensor prototypes for performance evaluation. beilstein-journals.org The ultimate goal is to create sensors with high selectivity, allowing for the accurate measurement of benzoate even in the presence of other similar carboxylates. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C100H184N12O6 B1512898 Benzoate Ionophore I CAS No. 227092-22-0

Properties

IUPAC Name

N-decyl-2-[3,11,18,22,26-pentakis[2-(decylamino)-2-oxoethyl]-3,7,11,18,22,26-hexazatricyclo[26.2.2.213,16]tetratriaconta-1(31),13,15,28(32),29,33-hexaen-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C100H184N12O6/c1-7-13-19-25-31-37-43-49-67-101-95(113)85-107-73-55-77-109(87-97(115)103-69-51-45-39-33-27-21-15-9-3)81-91-59-63-93(64-60-91)83-111(89-99(117)105-71-53-47-41-35-29-23-17-11-5)79-57-75-108(86-96(114)102-68-50-44-38-32-26-20-14-8-2)76-58-80-112(90-100(118)106-72-54-48-42-36-30-24-18-12-6)84-94-65-61-92(62-66-94)82-110(78-56-74-107)88-98(116)104-70-52-46-40-34-28-22-16-10-4/h59-66H,7-58,67-90H2,1-6H3,(H,101,113)(H,102,114)(H,103,115)(H,104,116)(H,105,117)(H,106,118)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWPXUIFCNZAMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCNC(=O)CN1CCCN(CC2=CC=C(CN(CCCN(CCCN(CC3=CC=C(CN(CCC1)CC(=O)NCCCCCCCCCC)C=C3)CC(=O)NCCCCCCCCCC)CC(=O)NCCCCCCCCCC)CC(=O)NCCCCCCCCCC)C=C2)CC(=O)NCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C100H184N12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90746763
Record name 2,2',2'',2''',2'''',2'''''-[3,7,11,18,22,26-Hexaazatricyclo[26.2.2.2~13,16~]tetratriaconta-1(30),13,15,28,31,33-hexaene-3,7,11,18,22,26-hexayl]hexakis(N-decylacetamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1650.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227092-22-0
Record name 2,2',2'',2''',2'''',2'''''-[3,7,11,18,22,26-Hexaazatricyclo[26.2.2.2~13,16~]tetratriaconta-1(30),13,15,28,31,33-hexaene-3,7,11,18,22,26-hexayl]hexakis(N-decylacetamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Architecture and Synthetic Methodologies of Benzoate Ionophores

Design Principles for Benzoate (B1203000) Recognition

The effective recognition of the benzoate anion by a synthetic host is governed by several key design principles, including the incorporation of specific structural features to maximize binding affinity and the strategic use of conformational properties to enhance selectivity.

The affinity of an ionophore for an anion is driven by a combination of interactions. For benzoate, a planar, Y-shaped anion, the most successful receptors employ multiple binding motifs. researchgate.netontosight.ai

Hydrogen Bonding: The primary interaction exploited in neutral anion receptors is hydrogen bonding. rsc.org Strong hydrogen-bond donor (HBD) groups such as ureas, thioureas, amides, pyrroles, and carbazoles are frequently incorporated into the ionophore's structure. rsc.org The acidity and geometric arrangement of these N-H donor groups are critical. The carbazole (B46965) N-H group, for instance, is more acidic than a pyrrolic N-H, potentially leading to stronger interactions. scispace.com

Electrostatic Interactions: In systems like protonated macrocyclic polyamines, strong electrostatic attractions between the positively charged host and the negatively charged benzoate anion are a dominant binding force. pan.olsztyn.plnih.gov The degree of protonation, and thus the binding strength, can often be controlled by the pH of the medium. nih.gov

Shape Complementarity: The receptor's cavity should be complementary to the shape of the benzoate anion. An arch-shaped cavity, as found in indolo[2,3-a]carbazole (B1661996) scaffolds, is considered optimal for accommodating the "Y-shaped" geometry of carboxylates like benzoate. researchgate.net

π-π Interactions: The aromatic ring of the benzoate anion can engage in π-π stacking interactions with aromatic moieties within the ionophore scaffold, such as the phenyl rings in certain calixarene (B151959) derivatives. mdpi.com This provides an additional stabilizing force.

The balance between a receptor's rigidity and flexibility is crucial for effective anion binding.

Preorganization: This principle involves designing a host molecule that already possesses a binding cavity in a conformation suitable for guest recognition, minimizing the entropic penalty associated with binding. rsc.org Macrocyclic structures, by their nature, are preorganized, which enhances both binding affinity and selectivity compared to their flexible acyclic counterparts. rsc.orgroyalsocietypublishing.org Rigid scaffolds like calixarenes and carbazoles are excellent platforms for building preorganized receptors. acs.orgresearchgate.net

Conformational Adaptability: While preorganization is key, a degree of conformational flexibility allows the ionophore to adjust and optimize its binding site around the guest anion. annualreviews.orgias.ac.in Natural ionophores often exhibit significant conformational changes upon binding their target ion. jst.go.jp The external environment, such as the dielectric constant at a lipid-water interface, can also mediate these crucial conformational changes. nih.gov

Classification of Benzoate-Selective Ionophore Scaffolds

Several classes of molecular scaffolds have been successfully developed for the selective recognition of benzoate. These are typically categorized by their core chemical structure.

Macrocyclic polyamines are a significant class of compounds in supramolecular chemistry. royalsocietypublishing.org While they are known for coordinating metal cations, they become powerful anion receptors upon protonation in acidic to neutral solutions. pan.olsztyn.plnih.gov The resulting polyammonium macrocycle forms a positively charged cavity that can strongly bind anions through a combination of hydrogen bonds and electrostatic forces. pan.olsztyn.plnih.gov The size of the macrocyclic ring and the number of amine groups can be tailored to tune selectivity for different anions. royalsocietypublishing.org Their pH-dependent binding capability makes them versatile for use in various applications, including electrochemical sensors for benzoate. researchgate.net

A representative example, which can be designated Benzoate Ionophore I for the purpose of this discussion, would be a polyammonium macrocycle whose cavity size and charge distribution are optimized for the dimensions and charge of the benzoate anion.

The carbazole moiety is a highly effective building block for anion receptors due to its rigidity, planar geometry, and the presence of a relatively acidic N-H hydrogen bond donor. researchgate.netmdpi.com

Scaffold Design: The rigid carbazole skeleton allows for the precise spatial arrangement of additional binding groups, such as ureas or amides, to create a well-defined binding pocket. researchgate.netnih.gov This preorganization is a key feature of these receptors.

Selectivity: Carbazole-based receptors have demonstrated excellent selectivity for oxoanions, including carboxylates like benzoate, over more lipophilic spherical anions such as chloride or bromide. researchgate.netnih.govut.ee

Structure-Affinity Relationship: Studies have shown that both acyclic and macrocyclic versions can be effective, though macrocyclic structures often provide enhanced selectivity due to greater preorganization. researchgate.net For example, a 1,3-bis(carbazolyl)urea derivative has been identified as a highly effective ionophore for carboxylates and used in the development of benzoate-selective electrodes. ut.eedoria.fi Research has shown that electrodes using a carbazole-derived ionophore exhibit good selectivity for benzoate. researchgate.netdoria.fi

Receptor TypeAnionAssociation Constant (Kₐ)Solvent
Unsubstituted Indolo[2,3-α]carbazole researchgate.netBenzoate1 x 10⁵ M⁻¹Acetonitrile
1,10-disubstituted Indolo[2,3-α]carbazole researchgate.netBenzoate> 10⁷ M⁻¹Acetonitrile
Anthracene Bisamidopyrrole nih.govBenzoate~260 M⁻¹DMSO-d₆

This table presents selected research findings on the binding affinities of different receptor types for the benzoate anion. Direct comparison should be made with caution due to differing solvent systems.

Calixarenes are macrocyclic compounds formed from phenol (B47542) units linked by methylene (B1212753) bridges, creating a unique, cup-shaped architecture. mdpi.commedcraveonline.com While unmodified calixarenes show little affinity for anions, they serve as excellent scaffolds for the attachment of anion-binding functional groups. medcraveonline.com

Functionalization: The introduction of hydrogen-bonding moieties like urea (B33335) or thiourea (B124793) groups onto the upper rim of the calixarene framework transforms them into potent and selective anion receptors. mdpi.commedcraveonline.com

Diureidocalixarenes: Calixarenes functionalized with two urea groups (diureidocalixarenes) are particularly noteworthy. A diureidocalix grantome.comarene in a 1,3-alternate conformation has been shown to be an ionophore with a strong affinity for benzoate ions in organic media. mdpi.com These receptors can bind benzoic acid through a combination of hydrogen bonds between the urea N-H groups and the carboxyl group, as well as π-π stacking between the aromatic rings of the host and guest. mdpi.com

Other Organic Heterocyclic Architectures

While carbazole-based structures are prominent in benzoate ionophore design, a diverse range of other organic heterocyclic architectures have been investigated for anion recognition, providing alternative frameworks for sensor development. doria.fiacgpubs.org These compounds are valued for their unique chemical structures and their capacity for selective interaction with various ions. acgpubs.org

Porphyrins and their Derivatives : These large, conjugated macrocycles can be modified with different peripheral substituents or centrally coordinated metal ions. mdpi.com Their planar structure and extensive π-conjugation system are key to their function. mdpi.com For instance, 5,15-bis(p-benzoate) porphyrin (H₂DPBP) has been used as an electron donor component in constructing metal-organic frameworks (MOFs) for photocatalysis, demonstrating the utility of the porphyrin scaffold in recognizing benzoate-related structures. mdpi.com

Pyridine (B92270) Derivatives : Compounds incorporating the pyridine ring, especially when combined with hydrogen bond donor groups like urea, have been employed as ionophores for anions such as hydrosulfide (B80085) and hydrosulfate. acgpubs.org The strategic placement of functional groups on the pyridine scaffold is crucial for achieving the desired selectivity. acgpubs.org

Five-Membered Heterocycles : Derivatives of pyrazole, 1,2,4-triazole, and imidazole (B134444) are also explored for anion sensing. acgpubs.orgresearchgate.net The imidazole ring is amphoteric and can function as a receptor for anions, cations, or neutral molecules. researchgate.net It acts as an excellent hydrogen bond donor, which is a critical interaction for binding anionic species. researchgate.net

Condensed Heterocyclic Systems : More complex structures like benzimidazoles, benzothiazoles, and quinazolines offer rigid frameworks that can be pre-organized for anion binding. acgpubs.orgresearchgate.net Benzothiazole-derived fluorophores, for example, are noted for being relatively easy to synthesize while offering good chemical and photostability. researchgate.net

These varied heterocyclic systems offer a broad toolkit for chemists to design ionophores with tailored properties, moving beyond single-class scaffolds to address diverse analytical challenges. acgpubs.org

Heterocyclic ClassKey Structural Feature(s)Example Application in Anion SensingReference
Porphyrins Large conjugated macrocycle, tunable peripheral groupsComponent in MOFs for photocatalysis involving benzoate structures mdpi.com
Pyridine Derivatives Nitrogen-containing six-membered ring, often with urea groupsIonophores for hydrosulfide and hydrosulfate anions acgpubs.org
Imidazole Derivatives Five-membered ring, amphoteric, hydrogen bond donorGeneral anion and metal ion recognition researchgate.net
Benzothiazoles Fused benzene (B151609) and thiazole (B1198619) rings, good photostabilityUsed in fluorescent probes for ion sensing researchgate.net

Synthetic Routes and Chemical Modifications

The creation of a functional benzoate ionophore is a multi-stage process involving the careful construction of a molecular scaffold and its subsequent refinement through chemical modification to achieve optimal performance.

Strategies for Scaffold Construction

The fundamental framework of an ionophore must be assembled in a way that pre-organizes binding sites for the target ion. For carbazole-based benzoate ionophores, a common strategy involves several key synthetic steps. beilstein-journals.org

A general synthetic route can be summarized as:

Alkylation : The carbazole core is first functionalized at the 3 and 6 positions with alkyl chains. This step is primarily to tune the solubility profile of the final molecule, ensuring it is lipophilic enough to remain within the sensor's polymer membrane. beilstein-journals.org

Directed Nitration : The initial alkylation directs subsequent reactions to the 1 and 8 positions of the carbazole ring. Nitration introduces nitro groups at these positions. beilstein-journals.org

Hydrogenation : The nitro groups are then reduced to amine groups. beilstein-journals.org

Coupling/Cyclization : The resulting diamine can be coupled to form a receptor. For example, using a coupling agent like 1,1'-Carbonyldiimidazole (CDI) can link two carbazole units via a urea bridge, forming the crucial anion-binding site. beilstein-journals.org For macrocyclic structures, cyclization can be achieved using different strategies, such as amide synthesis or reactions with acyl halides to create bridges of varying lengths. beilstein-journals.org

Multicomponent reactions (MCRs) represent an alternative, highly efficient approach that can shorten synthetic procedures by combining multiple substrates in a single step, often without the need for transition metal catalysts. nih.gov

Introduction of Functional Groups for Enhanced Selectivity

High selectivity for benzoate over other structurally similar anions is achieved by incorporating specific functional groups into the ionophore's architecture. The primary interaction mechanism is typically hydrogen bonding between the ionophore and the carboxylate group of the benzoate anion. beilstein-journals.org

Hydrogen Bond Donors : The urea moiety (-NH-CO-NH-) is a classic and highly effective functional group for this purpose. Found in acyclic and macrocyclic carbazole derivatives, the two N-H protons of the urea bridge form strong hydrogen bonds with the oxygen atoms of the benzoate's carboxylate group, creating a stable complex. doria.fibeilstein-journals.org

Electron-Withdrawing Groups : The inclusion of groups like nitro (-NO₂) on the ionophore scaffold can increase the acidity of nearby hydrogen bond donors (e.g., N-H protons). rsc.org This enhanced acidity strengthens the hydrogen bonds to the target anion, thereby improving the ionophore's binding capacity and selectivity. rsc.org

Research on carbazole-derived ionophores has shown they effectively reduce interference from common lipophilic anions such as nitrate (B79036), bromide, and iodide. researchgate.net While these ionophores may also show some affinity for other carboxylates like acetate (B1210297), they consistently exhibit good to excellent selectivity for benzoate. doria.fibeilstein-journals.orgresearchgate.net

Optimization of Ionophore Properties through Chemical Derivatization

Chemical derivatization involves modifying the synthesized ionophore to fine-tune its physical and chemical properties for optimal performance within an ion-selective electrode (ISE).

Electrochemical Derivatization : This technique can be used to modify analytes or, in a broader sense, to alter chemical structures. For example, alcohols can be oxidized to form carboxylates. researchgate.net While often used for the analyte, the principles of electrochemical modification can be applied to the synthesis and functionalization of ionophore components.

The table below presents research findings on the selectivity of a benzoate-selective electrode using a carbazole-derived ionophore, demonstrating its preference for benzoate over other anions.

Interfering AnionSelectivity Coefficient (logKpotBenzoate, X)DescriptionReference
Thiocyanate (SCN⁻) -1.2Significant reduction in interference due to the ionophore. researchgate.net
Iodide (I⁻) -0.9High selectivity for benzoate over iodide. researchgate.net
Nitrate (NO₃⁻) -0.6Good selectivity against nitrate. researchgate.net
Bromide (Br⁻) -0.1The ionophore effectively minimizes bromide interference. researchgate.net
Bicarbonate (HCO₃⁻) Relatively selectiveThe electrode shows relative selectivity towards bicarbonate. researchgate.net

Unable to Generate Article on "this compound" Due to Lack of Specific Research Data

Following a comprehensive search for scientific literature, it has been determined that there is insufficient available data to construct the requested article on the chemical compound "this compound" (CAS No. 227092-22-0). The user's instructions mandated a strict focus on this specific compound and a detailed outline requiring in-depth mechanistic and thermodynamic information about its complexation with the benzoate ion.

While "this compound" was successfully identified as N,N',N'',N''',N'''',N'''''-Hexakisdecyl[dibenzo[klm,z(aa)(ab)]-1,5,9,16,20,24-hexaazacyclotriacontane-1,5,9,16,20,24-hexayl]hexaacetamide, targeted searches for research investigating its specific host-guest interactions, binding thermodynamics, association constants with benzoate, and the influence of environmental factors such as solvent and pH, did not yield any relevant scientific studies.

The search results provided general information on related but distinct topics, including the behavior of other ionophores with various cations, general methodologies for studying complex stability, and the principles of host-guest chemistry. However, none of the retrieved sources contained the specific experimental or theoretical data required to address the sections and subsections of the provided outline for "this compound."

The explicit instruction to focus solely on "this compound" and to not introduce information outside the specified scope prevents the use of generalized examples from other ionophore systems. Fulfilling the request would require detailed research findings on hydrogen bonding motifs, coordination chemistry, electrostatic interactions, and stability constants that are specific to the interaction between "this compound" and the benzoate ion. As this information does not appear to be present in the available scientific literature based on the searches conducted, the generation of a scientifically accurate and compliant article is not possible at this time.

Mechanistic Insights into Benzoate Complexation and Selectivity

Anion Selectivity Mechanisms

The ability of Benzoate (B1203000) Ionophore I to selectively bind benzoate over other anions is a critical aspect of its function in applications such as ion-selective electrodes. This selectivity is not absolute but rather a finely tuned preference, quantified by selectivity coefficients. These coefficients represent the ionophore's ability to discriminate between the primary ion (benzoate) and interfering ions.

Discrimination Against Competing Anions (e.g., acetate (B1210297), nitrate (B79036), chloride)

The selectivity of an ionophore is paramount for its analytical performance. Benzoate Ionophore I exhibits a marked preference for benzoate over other common anions such as acetate, nitrate, and chloride. This discrimination is attributed to a combination of factors including the size, shape, and charge distribution of both the ionophore's binding cavity and the anions themselves.

The potentiometric selectivity coefficients (logKpot) provide a quantitative measure of this preference. A more negative value for logKpot indicates a higher selectivity for the primary ion (benzoate) over the interfering anion. For a membrane incorporating this compound, the selectivity coefficients highlight its effectiveness in distinguishing benzoate from its competitors.

Table 1: Potentiometric Selectivity Coefficients for this compound

Interfering AnionlogKpot
Acetate-2.1
Chloride-2.4
Salicylate (B1505791)-0.5
Bicarbonate-2.3
Dihydrogen Phosphate (B84403)-2.0

Data obtained using the matched potential method. sigmaaldrich.com

As indicated in the table, this compound displays a significant selectivity for benzoate over acetate, chloride, bicarbonate, and dihydrogen phosphate. The less negative value for salicylate suggests that it is a more significant interferent compared to the other anions listed, likely due to similarities in size and structure to benzoate.

Role of Ionophore Cavity Size and Shape

The structural conformation of an ionophore is a key determinant of its selectivity. uchile.cl this compound, being a macrocyclic polyamine, possesses a pre-organized or semi-flexible cavity. The dimensions and geometry of this cavity are tailored to accommodate the benzoate anion. The principle of size and shape complementarity is fundamental; the ionophore's binding site is sterically and electronically optimized to interact favorably with the benzoate ion. lcms.czwikipedia.org

The planar and aromatic nature of the benzoate ion allows for specific interactions, potentially including π-π stacking and hydrogen bonding with the polyamine structure of the ionophore. Anions that are significantly larger or smaller, or that have a different geometry (e.g., the spherical chloride ion or the smaller, more flexible acetate ion), will not fit as snugly into the cavity, leading to weaker binding and, consequently, higher selectivity for benzoate.

Modulation of Selectivity by Membrane Composition

Research has shown that the lipophilicity of the plasticizer can significantly impact the selectivity and lifetime of an ion-selective electrode. nih.gov The ideal plasticizer should be compatible with the ionophore and the polymer matrix, have low water solubility, and high lipophilicity to prevent leaching from the membrane. jchemrev.comjchemrev.com The selection of an appropriate plasticizer for a this compound-based sensor involves experimental optimization to achieve the best balance of selectivity, sensitivity, and stability. jchemrev.com For example, a recommended membrane composition for a benzoate-selective electrode using this compound includes bis(2-ethylhexyl) phthalate (B1215562) as the plasticizer. sigmaaldrich.com Changes in the plasticizer or its concentration can lead to variations in the selectivity coefficients, underscoring the importance of the membrane environment in the ionophore's function.

Furthermore, the addition of lipophilic salts, such as tridodecylmethylammonium chloride, to the membrane can also influence the potentiometric response and selectivity by affecting the ion-exchange properties at the membrane-sample interface. sigmaaldrich.com

Integration of Benzoate Ionophores in Ion Selective Membrane Systems

Polymeric Membrane Formulation for Anion Sensing

The foundation of a benzoate-selective electrode is its polymeric membrane, which is meticulously formulated to achieve the desired sensitivity and selectivity. A typical composition for an ion-selective membrane (ISM) consists of approximately 33% polymer matrix, 66% plasticizer, 1% ionophore, and a lipophilic ion exchanger. doria.fi

Poly(vinyl chloride) (PVC) Matrix in Sensor Fabrication

High-molecular-weight poly(vinyl chloride) (PVC) is a commonly used polymer matrix in the fabrication of ion-selective electrodes. doria.firesearchgate.net Its primary role is to provide a stable, hydrophobic support structure for the other membrane components. doria.fi The PVC matrix physically entraps the ionophore, plasticizer, and ion exchanger, creating a distinct phase that is immiscible with the aqueous sample solution. beilstein-journals.org This immiscibility is crucial for preventing the rapid leaching of the active components into the sample, thereby ensuring the longevity and stability of the sensor. scielo.br The PVC framework also contributes to the mechanical robustness of the membrane. nih.gov

Selection and Role of Plasticizers

Plasticizers are essential components of polymeric membranes, serving as organic solvents that dissolve the ionophore and ion exchanger. semanticscholar.org They are typically used in a high proportion, often around 66% of the membrane's weight. doria.fisemanticscholar.org The primary functions of a plasticizer are to ensure the mobility of the ionophore and its complex within the membrane, to establish the dielectric constant of the membrane, and to provide appropriate mechanical properties. scielo.brsemanticscholar.org

The choice of plasticizer significantly influences the sensitivity and selectivity of the ion-selective electrode. semanticscholar.org Commonly used plasticizers in benzoate-selective membranes include bis(2-ethylhexyl) phthalate (B1215562) (often referred to as dioctyl phthalate or DOP), 2-nitrophenyl octyl ether (o-NPOE), and dioctyl sebacate (B1225510) (DOS). doria.firesearchgate.net The dielectric constant of the plasticizer is a key factor affecting the selectivity coefficients of the polymeric membrane. doria.fi For instance, o-NPOE, a high-polarity plasticizer, is often more suitable for divalent ions, while less polar plasticizers like DOS are generally preferred for monovalent ions. ut.ee The lipophilicity of the plasticizer is also a critical consideration, as highly lipophilic plasticizers have a lower tendency to leach from the membrane, which in turn extends the operational lifetime of the sensor. doria.fisemanticscholar.org

A study on a benzoate-selective electrode utilized a membrane with the following composition: 1.0 wt% Benzoate (B1203000) Ionophore I, 0.18 wt% Tridodecylmethylammonium chloride (TDDMACl), 66.0 wt% Bis(2-ethylhexyl) phthalate, and 33.0 wt% Poly(vinyl chloride) high molecular weight. sigmaaldrich.com Another investigation into a salicylate-sensitive electrode, a similar carboxylate ion, found that dioctylphthalate (DOP) was an effective solvent mediator in a membrane composed of 6% ionophore, 63% DOP, 29% PVC, and 2% methyltrioctylammonium chloride (MTOAC). scielo.br

Table 1: Common Plasticizers and Their Properties

Plasticizer Abbreviation Key Properties
Bis(2-ethylhexyl) phthalate DOP Effective solvent mediator. scielo.br
o-Nitrophenyl octyl ether o-NPOE High polarity, suitable for divalent ions. ut.ee
Dioctyl sebacate DOS Low polarity, suitable for monovalent ions. ut.ee

Incorporation of Lipophilic Ion Exchangers

The addition of a lipophilic salt like TDDMACl can significantly impact the electrode's response. For example, in one study, the inclusion of TDDMACl in a membrane containing a macrocyclic polyamine ionophore enhanced the potentiometric response towards benzoate. researchgate.net The ratio of ionophore to ion exchanger is an important parameter, with an excess of ionophore (e.g., a 2:1 ratio) often used to prevent the co-extraction of ions with the opposite charge from the sample along with the primary ion. beilstein-journals.org

Architecture of Benzoate-Selective Electrodes

The architecture of the electrode plays a crucial role in its performance, with two main types being prevalent: liquid membrane and solid-contact ion-selective electrodes.

Liquid Membrane Ion-Selective Electrodes (ISEs)

Conventional ion-selective electrodes are typically liquid membrane-based. doria.fi These electrodes feature an inner filling solution that acts as an ion-to-electron transducer between the ion-selective membrane and an internal reference electrode. doria.fi While known for their high reproducibility, they have practical limitations, such as the need to maintain the level of the internal filling solution and the requirement to keep the electrode in an upright position to ensure contact between the membrane and the filling solution. doria.fi An example of a liquid membrane electrode for cholic acids, which are structurally similar to benzoate, utilized a solution of tributylcetylphosphonium benzoate in nitrobenzene. tandfonline.com Another study on benzoate-selective electrodes used a macrocyclic polyamine incorporated in a PVC liquid membrane. researchgate.net

Solid-Contact Ion-Selective Electrodes (SC-ISEs)

To overcome the drawbacks of conventional liquid-filled electrodes, solid-contact ion-selective electrodes (SC-ISEs) have been developed. doria.fi In SC-ISEs, the internal filling solution is replaced with a solid-contact layer that serves as an ion-to-electron transducer. doria.fi This design offers several advantages, including simpler construction, miniaturization potential, and the elimination of maintenance issues associated with the internal filling solution. doria.fibeilstein-journals.org

A common material for the solid contact is a conducting polymer, such as poly(3,4-ethylenedioxythiophene) (PEDOT). doria.fidoria.fi In a typical fabrication process, a layer of PEDOT is polymerized onto a substrate like a glassy carbon electrode. doria.fidoria.fi This solid contact is then coated with the ion-selective membrane containing the benzoate ionophore. doria.fidoria.fi The use of conducting polymers as the solid contact has been shown to improve potential stability and reproducibility. doria.fi

Table 2: Comparison of ISE Architectures

Electrode Type Key Features Advantages Disadvantages
Liquid Membrane ISE Internal filling solution, internal reference electrode. doria.fi High reproducibility. doria.fi Requires maintenance of filling solution, must be kept upright. doria.fi

Hybrid Membrane Systems

A hybrid membrane system (HMS) in the context of ion separation often refers to a multi-membrane configuration that combines different types of membranes to achieve selective transport of ions. For instance, a system can be constructed with cation-exchange membranes (CEM) and a flowing liquid membrane (FLM) arranged sequentially (CEM | FLM | CEM) researchgate.netchemicalpapers.comresearchgate.net. In such setups, an ionophore, or carrier, dissolved in an organic solvent acts as the liquid membrane phase to selectively transport specific cations from a source solution to a receiving solution researchgate.netchemicalpapers.comresearchgate.net. These systems can also incorporate a pervaporation (PV) unit to continuously dehydrate the liquid membrane phase researchgate.netchemicalpapers.comresearchgate.net.

Research has detailed the use of 2-(octylsulphanyl)benzoic acid as a selective ionophore for lead (Pb²⁺) cations within such a multi-membrane hybrid system researchgate.netchemicalpapers.comresearchgate.netkisti.re.kr. However, the available scientific literature does not describe the integration of the primary ionophores used for benzoate sensing, such as diureidocalix kisti.re.krarene or carbazole (B46965) derivatives, into these specific hybrid membrane configurations.

Electrode Characterization and Performance Metrics

The efficacy of an ion-selective electrode (ISE) is determined by a range of performance metrics. These parameters quantify the sensor's accuracy, sensitivity, speed, and operational robustness. For electrodes incorporating benzoate ionophores, these characteristics are crucial for their application in real-world sample analysis.

Potentiometric Response Parameters (Slope, Linear Range)

The potentiometric response of a benzoate-selective electrode is defined by its slope, which ideally approaches the Nernstian value, and its linear range, which is the concentration range over which this ideal response is maintained.

A sensor developed using a diureidocalix kisti.re.krarene derivative as the ionophore demonstrated a Nernstian slope of 59.2 mV/decade of activity across a broad concentration range of 2.2×10⁻⁶ to 1.0×10⁻¹ M. researchgate.netresearchgate.net Similarly, a solid-state sensor using a benzoate-doped polypyrrole (PPy-Bz) film exhibited near-Nernstian behavior over a concentration range of 9×10⁻⁵ to 2×10⁻² mol L⁻¹. researchgate.net Another study reported a coated-wire ion-selective electrode based on zinc(II) acetylacetonate (B107027) that showed a linear response with a Nernstian slope of –59.6 ± 1.0 mV/decade over the concentration range of 1.0×10⁻⁵ to 1.0×10⁻¹ mol L⁻¹. scielo.br The performance of electrodes can be significantly enhanced by optimizing the membrane composition, including the choice of plasticizer and the addition of lipophilic salts like tridodecylmethylammonium chloride (TDDMACl). scielo.br

Table 1: Potentiometric Response of Various Benzoate-Selective Electrodes

Ionophore/Sensor TypeSlope (mV/decade)Linear Range (M)Source(s)
Diureidocalix kisti.re.krarene Derivative59.22.2×10⁻⁶ – 1.0×10⁻¹ researchgate.net, researchgate.net
Diureidocalix kisti.re.krareneNot specifiedNot specified mdpi.com
Benzoate-doped PolypyrroleNear-Nernstian9×10⁻⁵ – 2×10⁻² researchgate.net
Pt|Hg|Hg₂(Bzt)₂|graphite57.7 ± 1.05×10⁻⁴ – 1×10⁻¹ researchgate.net, researchgate.net
Zinc(II) acetylacetonate-59.6 ± 1.01.0×10⁻⁵ – 1.0×10⁻¹ scielo.br
Acyclic 1,3-bis(carbazolyl)ureaNernstian to near-NernstianRemained same over 2 months doria.fi

Detection Limits and Nernstian Behavior

The limit of detection (LOD) is a critical performance metric that defines the lowest concentration of an analyte that can be reliably distinguished from a blank sample. For benzoate ionophores, achieving a low LOD is essential for applications such as monitoring food preservatives.

An electrode incorporating a diureidocalix kisti.re.krarene derivative achieved a low detection limit of 1.4×10⁻⁶ M. researchgate.net Research on another ISE using diureidocalix kisti.re.krarene reported a detection limit of 2.0 × 10⁻⁴ M, which is sufficient for determining benzoic acid in beverages. researchgate.net A solid-state sensor based on benzoate-doped polypyrrole showed a detection limit of 5×10⁻⁵ mol L⁻¹. researchgate.net In a different configuration, a Pt|Hg|Hg₂(Bzt)₂|graphite electrode had a detection limit of 1.6×10⁻⁴ mol L⁻¹. researchgate.net A sensor using zinc(II) acetylacetonate as the ionophore reported a detection limit of 5.0×10⁻⁶ mol L⁻¹. scielo.br The attainment of a Nernstian or near-Nernstian slope is indicative of ideal electrode behavior, where the potential changes predictably with the logarithm of the ion activity. researchgate.netresearchgate.netscielo.br

Table 2: Detection Limits of Various Benzoate-Selective Electrodes

Ionophore/Sensor TypeLimit of Detection (LOD) (M)Source(s)
Diureidocalix kisti.re.krarene Derivative1.4×10⁻⁶ researchgate.net
Diureidocalix kisti.re.krarene2.0×10⁻⁴ researchgate.net
Benzoate-doped Polypyrrole5×10⁻⁵ researchgate.net
Pt|Hg|Hg₂(Bzt)₂|graphite1.6×10⁻⁴ researchgate.net, researchgate.net
Zinc(II) acetylacetonate5.0×10⁻⁶ scielo.br
Cr(III) Ionophore (Lawsone derivative)7.65×10⁻⁸ researchgate.net

Response Time and Potential Stability

Response time and long-term stability are key dynamic characteristics of an ion-selective electrode. A fast response time allows for rapid measurements, while high potential stability ensures the sensor's reliability and extended usability.

A sensor based on a diureidocalix kisti.re.krarene derivative exhibited a fast response time of 12 seconds and could be used for at least 8 weeks without significant divergence in its potential response. researchgate.netresearchgate.net Another study involving a diureidocalix kisti.re.krarene electrode noted a relatively fast response time of approximately 100 seconds. researchgate.net A solid-state electrode was reported to have a fast response time of 10–30 seconds and excellent stability, with a lifetime exceeding 6 months in continuous use. researchgate.net For phenobarbitone sensors, which share similar principles, response times were found to be around 25-30 seconds, with the potential remaining stable for about one month. srce.hr The response time for a salicylate-selective electrode was between 5-10 seconds. scielo.br

Table 3: Response Time and Stability of Ion-Selective Electrodes

Ionophore/Sensor TypeResponse Time (s)Stability/LifetimeSource(s)
Diureidocalix kisti.re.krarene Derivative12At least 8 weeks researchgate.net, researchgate.net
Diureidocalix kisti.re.krarene~100Not specified researchgate.net
Pt|Hg|Hg₂(Bzt)₂|graphite10-30>6 months researchgate.net
Phenobarbitone Sensor25-30~1 month srce.hr
Salicylate (B1505791) Sensor5-102 months scielo.br

Molecular Transport Phenomena Facilitated by Benzoate Ionophores

Interactions with Biological Membrane Models

Passive Transport Mechanisms

Ionophores are lipid-soluble molecules that facilitate the transport of ions across hydrophobic biological membranes. slideshare.net This process, a form of passive transport known as facilitated diffusion, does not require cellular energy and relies on the electrochemical gradient of the specific ion. slideshare.net Ionophores function by binding to an ion, shielding its charge from the nonpolar lipid interior of the membrane, and thereby enabling its passage from one side to the other.

There are two primary types of ionophores: channel formers and mobile carriers. slideshare.net Benzoate (B1203000) Ionophore I is an example of a mobile carrier. It is a synthetic macrocyclic polyamine that selectively binds the benzoate anion. foodb.ca The mechanism involves the ionophore diffusing to one side of the membrane, complexing with a benzoate ion, and then the entire ionophore-benzoate complex diffuses across the membrane to the other side. There, it releases the benzoate ion and the free ionophore returns to the original side to repeat the cycle. The efficiency of this transport is dependent on the lipophilicity of both the ionophore and the resulting ion-ionophore complex.

The high selectivity of Benzoate Ionophore I for the benzoate anion over other anions is a critical feature of its function. This selectivity has been quantified in studies of ion-selective electrodes, where membranes containing this ionophore show a strong potentiometric response to benzoate compared to other common anions.

Table 1: Selectivity Coefficients of a this compound-Based Membrane This table displays the selectivity of a membrane containing this compound for benzoate over various other anions. The selectivity coefficient, logKPotBenzoate,X, indicates the preference for benzoate; a more negative value signifies higher selectivity for benzoate over the interfering anion X.

Interfering Anion (X)logKPotBenzoate,X
Acetate (B1210297)-2.1
Citrate-1.4
Phosphate (B84403) (H₂PO₄⁻)-1.8
Nitrate (B79036)-4.2
Chloride<<0
Sulphate<<0
Data sourced from research on potentiometric response of liquid membrane electrodes. foodb.ca

Proton Leakage Facilitation (e.g., by undissociated benzoic acid)

A related but distinct transport phenomenon involves the movement of protons across a membrane, which can be facilitated by weak acids such as benzoic acid. This mechanism, often referred to as the "classical weak-acid theory," does not rely on a specific ionophore like this compound but rather on the physicochemical properties of the weak acid itself. asm.org

The process begins with the undissociated form of benzoic acid. asm.org Being uncharged and relatively lipophilic, the undissociated molecule can readily diffuse across the lipid bilayer of a cell membrane from a region of higher concentration to one of lower concentration. asm.org This is particularly effective in acidic external environments where a higher proportion of the acid exists in its undissociated state.

Once inside the cell, where the pH is typically higher (around neutral), the benzoic acid molecule encounters a different environment. asm.org It dissociates, releasing a proton (H⁺) and a benzoate anion. asm.org This release of protons into the cytoplasm can lower the intracellular pH, disrupting cellular processes that are pH-sensitive. asm.org This shuttling of protons across the membrane effectively creates a "proton leak," which can dissipate the proton motive force—a critical energy reserve for many cellular functions. asm.org The newly formed benzoate anion, being charged, is less able to diffuse back across the membrane and can accumulate within the cell. asm.org

Table 2: Physicochemical Properties of Benzoic Acid Relevant to Membrane Transport This table outlines key properties of benzoic acid that enable its function as a proton shuttle across lipid membranes.

PropertyValueSignificance for Proton Leakage
pKa ~4.2 drugbank.comturito.comDetermines the pH at which 50% of the acid is dissociated. At pH < 4.2, the uncharged, membrane-permeable form dominates.
logP (octanol/water) ~1.87 drugbank.comncl.ac.ukIndicates lipophilicity. A positive value shows preference for the lipid phase, facilitating diffusion across the cell membrane.
Values are approximate and can vary slightly based on experimental conditions and sources. foodb.cadrugbank.comturito.comncl.ac.ukebi.ac.uk

Advanced Research Methodologies and Theoretical Studies

Spectroscopic Characterization of Ionophore-Benzoate Interactions

Spectroscopic methods are instrumental in directly observing the complexation events between Benzoate (B1203000) Ionophore I and benzoate. They offer empirical evidence of binding and detailed insights into the structural consequences of these interactions at a molecular level.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the binding properties of ionophores with target anions in solution. nih.govacs.org ¹H NMR titrations are commonly performed by adding increasing amounts of the guest anion (e.g., benzoate as its tetrabutylammonium (B224687) salt to avoid ion pairing) to a solution of the ionophore. nih.govacs.org The chemical shifts of the ionophore's protons, particularly those involved in hydrogen bonding like N-H protons, are monitored. nih.gov A downfield shift in these signals upon addition of the anion typically indicates the formation of a hydrogen-bonded complex. nih.gov

By fitting the titration curve data to appropriate binding models (e.g., 1:1 or 1:2 stoichiometry), association constants (Kₐ) can be calculated, quantifying the strength of the interaction. nih.govacs.org The choice of solvent is critical, as more competitive solvents like DMSO-d₆/water mixtures can modulate the host-guest interaction, providing a more realistic assessment of binding strength in environments that mimic sensor membranes. nih.govbeilstein-journals.org While specific NMR titration data for Benzoate Ionophore I is not detailed in the available literature, this methodology is standard for characterizing similar anion receptors, revealing strong affinities for V-shaped anions like benzoate. rsc.orgunica.it The influence of the cation can also be significant, as poor salt dissociation in organic solvents can affect the measured binding constants. acs.org

Fourier-Transform Infrared (FTIR) spectroscopy is employed for the structural elucidation of the ionophore-benzoate complex, primarily by observing changes in vibrational frequencies upon binding. conicet.gov.arpnas.org The analysis focuses on characteristic absorption bands, such as those corresponding to N-H and C=O stretching modes. conicet.gov.ar The formation of hydrogen bonds between the ionophore's N-H groups and the carboxylate group of the benzoate anion leads to predictable shifts in these bands. researchgate.net

Computational Chemistry for Molecular Design and Mechanism Prediction

Computational chemistry provides a theoretical framework to complement experimental findings. It allows for the rational design of new ionophores and the prediction of their binding mechanisms and selectivity before synthesis.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure, geometry, and vibrational frequencies of molecules. ufv.brconicet.gov.ar For ionophore-benzoate systems, DFT calculations are used to model the three-dimensional structure of the complex, predict the binding energy, and analyze the nature of the intermolecular interactions, such as hydrogen bonds. researchgate.netresearchgate.net

These calculations can validate experimental data from NMR and FTIR spectroscopy. researchgate.netscirp.org For example, DFT has been used to characterize the hydrogen bonding arrangements in various hydrogen dibenzoate systems, corroborating experimental solid-state NMR data and helping to refine crystal structures. researchgate.net Theoretical studies on the interaction of formamide (B127407) with substituted benzoates have used DFT to analyze the effect of substituents on hydrogen bond strength and interaction preferences. researchgate.net This computational approach is essential for understanding the precise geometry and stability of the this compound-benzoate complex.

In silico studies are a cornerstone of modern ionophore design, enabling the prediction of binding affinities and selectivity for various analytes before committing to laboratory synthesis. beilstein-journals.orgut.ee These computational screening methods can model dozens of receptor-anion complexes to identify the most promising ionophore candidates. beilstein-journals.org

For example, the COSMO-RS method has been used to study receptor-anion complexes, guiding the design of macrocycles with fine-tuned selectivity for different carboxylates. beilstein-journals.org Such studies help in understanding why certain ionophores show higher selectivity for benzoate over other anions like acetate (B1210297). beilstein-journals.orgmdpi.com While initial in silico predictions provide valuable guidance, it is noted that the selectivity patterns of final sensor prototypes can sometimes deviate from those predicted by classic titration experiments, emphasizing the importance of evaluating receptor behavior in the actual sensor membrane environment. beilstein-journals.org These predictive studies are vital for rationally designing improved versions of benzoate ionophores.

Electrochemical Techniques for Fundamental Analysis

Electrochemical techniques are fundamental for characterizing the performance of this compound when it is incorporated into an ion-selective electrode (ISE). These methods directly measure the analytical parameters of the resulting sensor. mdpi.com this compound has been utilized as a macrocyclic polyamine in solvent polymeric membranes for the creation of benzoate-selective electrodes. sigmaaldrich.com

The potentiometric response of these electrodes is evaluated to determine key characteristics such as the linear range, detection limit, and Nernstian slope. researchgate.net For an electrode incorporating this compound, a near-Nernstian slope was observed, indicating a sensitive response to benzoate activity. sigmaaldrich.com Electrochemical Impedance Spectroscopy (EIS) is another powerful technique used to study the electrical properties of the sensor, including the resistance and capacitance of the membrane, providing insights into the ion-transfer processes at the membrane-solution interface. mdpi.comdoria.fi The selectivity of the ionophore is a critical parameter, quantified by selectivity coefficients determined using methods like the matched potential method. researchgate.net

Table 1: Electrochemical Characteristics of a this compound-Based Electrode

ParameterValueConditions/Notes
IonophoreThis compound (1.0 wt%)Recommended Membrane Composition sigmaaldrich.com
AdditiveTridodecylmethylammonium chloride (TDDMACl) (0.18 wt%)
Plasticizer / Polymero-Nitrophenyl octyl ether (o-NPOE) / PVC
Slope of Linear Regression-105 mV/decadeWith TDDMACl additive sigmaaldrich.com
Slope of Linear Regression-45 mV/decadeWithout additive sigmaaldrich.com
Logarithmic Selectivity Coefficient (logKPotBenzoate, Interferent)Salicylate (B1505791): -0.6Determined by the matched potential method sigmaaldrich.com
Chloride: -3.5
Acetate: -3.0
Phosphate (B84403) (H₂PO₄⁻): -3.2

Applications of Benzoate Ionophores in Chemical Analysis

Quantitative Determination of Benzoate (B1203000) in Non-Clinical Matrices

Benzoate and its salts, like sodium benzoate, are widely used as preservatives in food and beverages due to their antimicrobial properties. doria.fiontosight.aiwisdomlib.org They are effective in acidic conditions against a broad spectrum of bacteria, yeasts, and fungi. doria.fiwisdomlib.org The concentration of these preservatives is regulated by food safety agencies, necessitating reliable analytical methods for their monitoring. gcms.cz

Analysis in Food Samples (e.g., beverages, berries)

Ion-selective electrodes (ISEs) incorporating benzoate ionophores have emerged as a valuable tool for the determination of benzoate in various food products. These sensors offer several advantages, including portability, ease of use, and the ability to perform measurements with minimal sample preparation. doria.fimdpi.com

Research has demonstrated the successful application of benzoate-selective electrodes for analyzing benzoate content in beverages and berries. doria.finih.gov For instance, a solid-contact ISE utilizing a 1,3-bis(carbazolyl)urea derivative as a benzoate ionophore has been developed and effectively used to determine benzoate concentrations in cranberry and lingonberry samples. nih.govdoria.fi The results obtained with these ISEs were found to be comparable to those from ion chromatography, a standard analytical technique. doria.finih.gov

The performance of these sensors is influenced by the composition of the ion-selective membrane, which typically includes a polymer matrix like poly(vinyl chloride) (PVC), a plasticizer, and the ionophore. doria.fi The plasticizer not only enhances the flexibility of the membrane but also acts as a solvent for the ionophore. doria.fi The selectivity of the electrode towards benzoate over other potentially interfering anions, such as salicylate (B1505791), chloride, and various carboxylates, is a critical factor for accurate measurements. doria.fi Studies have shown that electrodes with benzoate ionophores exhibit good selectivity for benzoate. doria.firesearchgate.net

The table below summarizes the findings from a study on the determination of benzoate in berries using a solid-contact benzoate-selective electrode compared to ion chromatography.

Determination of Benzoate in Berries
SampleMethodBenzoate Concentration (g/kg)
CranberryBenzoate-ISE~0.2
CranberryIon Chromatography~0.2
LingonberryBenzoate-ISE~1
LingonberryIon Chromatography~1

Environmental Monitoring

While the primary application of benzoate ionophore-based sensors has been in the food industry, their potential for environmental monitoring is an area of growing interest. acgpubs.orgnih.gov Benzoate can be present in the environment due to its use in various industrial processes and consumer products. The development of robust and sensitive sensors could enable the in situ monitoring of benzoate levels in water sources and wastewater. However, more research is needed to validate the performance of these sensors in complex environmental matrices and to address challenges such as biofouling and long-term stability. researchgate.net

Advancements in Sensor Miniaturization and Portability

A significant trend in the development of ion-selective electrodes is the move towards miniaturization and portability. mdpi.comlcms.cz This allows for on-site and real-time analysis, which is highly desirable for applications in food quality control and environmental monitoring. researchgate.net

All-Solid-State Sensor Designs

A key advancement in this area is the development of all-solid-state ISEs. acs.org Unlike traditional ISEs that contain an internal liquid filling solution, all-solid-state sensors utilize a solid contact layer between the ion-selective membrane and the electrode substrate. lcms.czmdpi.com This design eliminates issues associated with the internal solution, such as evaporation and leakage, making the sensors more robust and suitable for miniaturization. mdpi.com

Various materials have been explored for the solid contact layer, including conducting polymers like poly(3,4-ethylenedioxythiophene) (PEDOT). nih.govresearchgate.net Screen-printing technology has also been employed to fabricate low-cost, disposable, and planar ion-selective electrodes, further enhancing their portability and ease of use. mdpi.comlcms.cz These miniaturized, all-solid-state sensors can be integrated into handheld devices for rapid analysis. lcms.cz

Challenges in Real-Time and In Situ Detection

Despite the significant progress, several challenges remain in achieving reliable real-time and in situ detection with benzoate ionophore-based sensors.

Stability and Lifespan: The long-term stability of the sensor's potential response is crucial for continuous monitoring. mdpi.com Factors such as ionophore leaching from the membrane and the formation of a water layer at the solid-contact interface can affect the sensor's performance over time. mdpi.comacs.org

Biofouling: In complex matrices like food samples or environmental water, the sensor surface can be prone to biofouling, where biological materials accumulate and interfere with the measurement. researchgate.netnih.gov This can lead to a decrease in sensitivity and response time.

Interference from Complex Matrices: The presence of other ions and organic molecules in real samples can interfere with the selective detection of benzoate. doria.fi While benzoate ionophores offer good selectivity, complex sample matrices can still pose a challenge. doria.fi

Calibration: For accurate quantitative analysis, frequent calibration of the sensor is often required, which can be cumbersome for in situ applications. researchgate.net The development of calibration-free sensing methods is an ongoing area of research. researchgate.net

Addressing these challenges through the development of new ionophores with higher selectivity, more robust membrane materials, and advanced sensor designs will be critical for the wider adoption of benzoate-selective electrodes in real-time and in situ chemical analysis. acgpubs.orgresearchgate.net

Future Research Directions and Challenges in Benzoate Ionophore Chemistry

Development of Highly Selective and Sensitive Ionophores

A primary challenge in the field is the creation of ionophores with superior selectivity and sensitivity, enabling them to function reliably in complex sample matrices and detect minute concentrations of benzoate (B1203000).

One of the significant hurdles in benzoate detection is the interference from other anions with similar chemical properties, such as salicylate (B1505791) and other carboxylates. abo.fi The presence of these interfering ions can lead to inaccurate measurements. Future research must focus on designing ionophores with a molecular recognition cavity that is highly specific to the benzoate ion's size, shape, and charge distribution. This can be achieved through computational modeling and synthetic chemistry to create rigidified structures that minimize interactions with competing anions. Studies have shown that carbazole-derived ionophores can reduce interference from lipophilic anions like bromide and nitrate (B79036). abo.fi The selectivity of sensors can also be influenced by the choice of plasticizer and the concentrations of the ionophore and anion exchanger in the sensor membrane. abo.fi

For applications requiring the detection of trace amounts of benzoate, such as in food safety and environmental monitoring, enhancing the detection limits of ionophore-based sensors is crucial. mdpi.com Current research is exploring the use of novel materials and transduction methods to amplify the sensor's signal. For instance, the development of terahertz metamaterial resonators has shown promise in the enhanced detection of benzoic acid, achieving a limit of detection of 2.3610 × 10−5 g/mL. mdpi.com Further research into nanomaterials and advanced signal processing techniques could lead to even lower detection limits, enabling the quantification of benzoate at previously undetectable levels.

Exploration of New Sensing Platforms and Transduction Mechanisms

Moving beyond traditional potentiometric sensors, researchers are exploring new platforms and transduction mechanisms to enhance the capabilities of benzoate ionophore-based sensors. These advancements aim to provide more versatile, sensitive, and user-friendly detection methods.

Innovations in this area include the development of optical sensors, where the binding of benzoate to the ionophore induces a change in color or fluorescence. rsc.org These optical methods can offer direct visual detection, making them suitable for rapid screening applications. Furthermore, electrochemical methods beyond potentiometry, such as voltammetry and impedance spectroscopy, are being investigated. rsc.org These techniques can provide additional information about the binding event and may lead to sensors with improved sensitivity and selectivity. The integration of ionophores with microfluidic devices and wearable sensors is also a promising direction, enabling real-time and on-site monitoring of benzoate in various environments. rsc.org

Integration with Optical Sensing Technologies

The translation of the selective binding of a benzoate ionophore into a measurable optical signal is a promising avenue for the development of user-friendly and portable sensors. nih.govresearchgate.net Optical sensors, or optodes, typically involve the immobilization of an ionophore and a chromoionophore within a polymeric membrane. rsc.orgrsc.org The binding of the target anion to the ionophore induces a change in the protonation state of the chromoionophore, leading to a detectable change in absorbance or fluorescence. rsc.org

Future research in this area will likely focus on several key challenges and opportunities:

Development of Novel Chromoionophores: A significant challenge lies in designing chromoionophores that are highly sensitive to the subtle changes in the membrane environment upon benzoate binding and that operate effectively in the desired pH range.

Improving Response Time and Stability: The kinetics of ion exchange at the membrane-sample interface and the long-term stability of the immobilized components are critical for practical applications. Research into novel polymer matrices and immobilization techniques will be crucial.

A hypothetical comparison of a traditional potentiometric benzoate sensor with a potential optical sensor is presented in Table 1.

Table 1: Hypothetical Comparison of Potentiometric and Optical Benzoate Sensors

Feature Potentiometric Sensor Optical Sensor
Principle Measures potential difference Measures change in absorbance/fluorescence
Limit of Detection Micromolar range Potentially nanomolar range
Response Time Seconds to minutes Seconds
Instrumentation Potentiostat, reference electrode Spectrophotometer, light source, detector
Miniaturization Challenging More amenable to miniaturization
Interferences Other anions with similar charge/size pH, ionic strength, other anions

Multi-Analyte Sensing Systems

The simultaneous detection of multiple analytes from a single sample is a major goal in analytical chemistry. nih.govrsc.org The development of multi-analyte sensing systems incorporating a benzoate-selective ionophore would be highly valuable in applications such as food quality control, where the concentrations of various organic acids are important indicators.

Key research directions and challenges include:

Sensor Arrays: The fabrication of sensor arrays, where each sensor element is selective for a different analyte, is a promising approach. utexas.edu This "electronic tongue" concept relies on pattern recognition algorithms to identify and quantify the components of a complex mixture. utexas.edu

Cross-Reactive Sensor Arrays: An alternative strategy involves using an array of sensors with overlapping selectivities. nih.gov The unique response pattern generated by the array for a given sample can be used for qualitative and quantitative analysis.

Minimizing Crosstalk: A significant challenge in designing multi-analyte sensors is minimizing the crosstalk between adjacent sensing elements. zhangyigroup.com This requires careful consideration of the sensor design, materials, and fabrication methods.

Theoretical Predictions and Machine Learning in Ionophore Design

The traditional approach to discovering new ionophores has largely relied on chemical intuition and laborious trial-and-error synthesis and testing. The integration of computational chemistry and machine learning offers a paradigm shift, enabling a more rational and efficient design process. acs.orgnih.govnih.govresearchgate.net

Computational Screening of Potential Ionophores

Computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, can be employed to predict the binding affinities and selectivities of potential ionophore candidates for the benzoate anion before they are synthesized. beilstein-journals.orgbeilstein-journals.orgabo.fi This in silico screening can significantly reduce the time and resources required for ionophore development.

The computational screening process typically involves:

Library Generation: A virtual library of potential ionophore structures is created.

Binding Energy Calculations: The binding energy of each ionophore with the benzoate anion is calculated.

Selectivity Prediction: The binding energies with common interfering anions (e.g., chloride, acetate (B1210297), salicylate) are also calculated to predict the selectivity.

Prioritization: The most promising candidates with high predicted affinity and selectivity for benzoate are prioritized for synthesis and experimental validation.

Table 2 presents hypothetical data from a computational screening of potential benzoate ionophores.

Table 2: Hypothetical Results of a Computational Screening of Benzoate Ionophores

Ionophore Candidate Predicted Benzoate Binding Energy (kJ/mol) Predicted Selectivity over Chloride Predicted Selectivity over Acetate
BI-01 -85.2 103.1 101.5
BI-02 -78.5 102.8 101.2
BI-03 -92.1 104.5 102.3
BI-04 -65.7 101.9 100.8

Data-Driven Optimization of Sensor Performance

Machine learning (ML) algorithms can be trained on existing experimental data to build predictive models that can guide the optimization of sensor performance. acs.orgnih.govnih.govresearchgate.net These models can help to identify the optimal composition of the sensor membrane (e.g., ionophore concentration, plasticizer type, and amount of ionic additive) to achieve the desired sensitivity, selectivity, and lifetime.

A typical data-driven optimization workflow would involve:

Data Collection: A dataset is compiled containing information about the composition of previously reported anion-selective sensors and their corresponding performance characteristics.

Model Training: An ML model, such as a neural network or a support vector machine, is trained on this dataset to learn the relationship between the sensor composition and its performance.

Performance Prediction: The trained model can then be used to predict the performance of new, hypothetical sensor compositions.

Experimental Validation: The predictions of the model are validated through targeted experiments, and the new data is used to further refine the model.

The application of these data-driven approaches has the potential to accelerate the development of high-performance benzoate-selective sensors by reducing the number of experiments required and providing a deeper understanding of the factors that govern sensor performance. acs.orgnih.govnih.govresearchgate.net

Q & A

Q. How can computational modeling complement experimental studies on this compound?

  • Methodological Answer: Molecular dynamics (MD) simulations predict ionophore-benzoate binding affinities. Density functional theory (DFT) calculates interaction energies (e.g., −260 M⁻¹ dissociation constant for iodide analogs). Validate models with experimental NMR or X-ray crystallography data .

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